molecular formula C11H12ClN3O2S B2568069 Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride CAS No. 1351597-01-7

Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride

Cat. No.: B2568069
CAS No.: 1351597-01-7
M. Wt: 285.75
InChI Key: VONNUPIPDQUMJS-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains both thiazole and pyridine rings

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, which this compound is a part of, have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents

Cellular Effects

It is known that thiazole derivatives have shown significant antibacterial and antifungal potential . This suggests that Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that thiazole derivatives can act as antagonists against the enzyme UDP-N-acetylmuramate/L-alanine ligase . This suggests that this compound may have similar binding interactions with biomolecules and effects on gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-bromo-4-carboxylate with pyridin-2-ylamine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(pyridin-4-ylamino)thiazole-4-carboxylate
  • Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate
  • Ethyl 2-(pyridin-2-ylamino)thiazole-5-carboxylate

Uniqueness

Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S.ClH/c1-2-16-10(15)8-7-17-11(13-8)14-9-5-3-4-6-12-9;/h3-7H,2H2,1H3,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONNUPIPDQUMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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